

# In-Depth Technical Guide: Physical Properties of 1-[2-(Trifluoromethyl)phenyl]ethanol

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## Compound of Interest

Compound Name: 1-[2-(Trifluoromethyl)phenyl]ethanol

Cat. No.: B1348543

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## Introduction

**1-[2-(Trifluoromethyl)phenyl]ethanol** is a chiral aromatic alcohol. Its structural features, particularly the presence of a trifluoromethyl group on the phenyl ring, significantly influence its physical and chemical properties. This document provides a comprehensive overview of the known physical properties of **1-[2-(Trifluoromethyl)phenyl]ethanol**, with a focus on the (R)-enantiomer. It also outlines detailed experimental protocols for the determination of these properties and includes relevant visualizations to aid in the understanding of its chemical characterization.

## Core Physical Properties

The physical characteristics of **1-[2-(Trifluoromethyl)phenyl]ethanol** are crucial for its handling, purification, and application in various chemical syntheses. The available data, primarily for the (R)-enantiomer, are summarized below.

## Data Presentation

Physical Property	Value	Notes
Molecular Formula	C <sub>9</sub> H <sub>9</sub> F <sub>3</sub> O	
Molecular Weight	190.16 g/mol	
Appearance	White to off-white solid	[1]
Boiling Point	207 °C	At standard atmospheric pressure.[1]
Density	1.234 g/cm <sup>3</sup>	
Flash Point	89 °C	
Solubility	No specific quantitative data found. Generally expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and toluene, with low solubility in water.	

## Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **1-[2-(Trifluoromethyl)phenyl]ethanol**. While specific spectra for this compound are not readily available in public databases, typical spectral characteristics can be inferred from related structures.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methyl protons, and the hydroxyl proton. The coupling patterns between these protons would provide valuable information about the connectivity of the molecule.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):** The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbons of the phenyl ring, the trifluoromethyl group, the methine carbon, and the methyl carbon. The chemical shift of the carbon attached to the trifluoromethyl group would be particularly informative.

- FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$  corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, as well as strong C-F stretching bands, would also be present.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns, such as the loss of a methyl group or a water molecule, would be observed and can be used to confirm the structure.

## Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectral properties of **1-[2-(Trifluoromethyl)phenyl]ethanol**.

### Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Ensure the **1-[2-(Trifluoromethyl)phenyl]ethanol** sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

- Place the capillary tube in the sample holder of the melting point apparatus.
- Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first liquid droplet appears (the beginning of the melting range).
- Record the temperature at which the entire solid has completely melted (the end of the melting range).
- The recorded range is the melting point of the sample.

## Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

- Thiele tube or a small-scale distillation apparatus
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or heating mantle)
- Clamps and stand

Procedure (Micro-Boiling Point Method):

- Place a small amount (0.5-1 mL) of liquid **1-[2-(Trifluoromethyl)phenyl]ethanol** into a small test tube.

- Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.
- Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) or set up a micro-distillation apparatus.
- Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady and rapid stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.

## Determination of Density

Principle: Density is the mass of a substance per unit volume.

Apparatus:

- Pycnometer (a small glass flask with a precisely known volume)
- Analytical balance
- Thermometer
- Water bath (for temperature control)

Procedure:

- Clean and dry the pycnometer thoroughly.
- Weigh the empty, dry pycnometer on an analytical balance and record its mass ( $m_1$ ).

- Fill the pycnometer with distilled water of a known temperature and weigh it again ( $m_2$ ). The density of water at this temperature is known.
- Empty and dry the pycnometer completely.
- Fill the pycnometer with the liquid **1-[2-(Trifluoromethyl)phenyl]ethanol** at the same temperature and weigh it ( $m_3$ ).
- The density of the sample can be calculated using the following formula:  $\text{Density}_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \text{Density}_{\text{water}}$

## Determination of Solubility

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. It can be qualitatively or quantitatively determined.

Apparatus:

- Small test tubes or vials
- Graduated pipettes or burettes
- Vortex mixer or shaker
- Analytical balance

Procedure (Qualitative):

- Place a small, known amount (e.g., 10 mg) of solid **1-[2-(Trifluoromethyl)phenyl]ethanol** into a series of test tubes.
- To each test tube, add a small volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, dichloromethane, toluene, hexane).
- Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.
- Observe whether the solid dissolves completely, partially, or not at all.
- Record the solubility as soluble, partially soluble, or insoluble for each solvent.

#### Procedure (Quantitative):

- Prepare a saturated solution of **1-[2-(Trifluoromethyl)phenyl]ethanol** in a chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.
- Carefully decant or filter a known volume of the saturated solution, ensuring no undissolved solid is transferred.
- Evaporate the solvent from the known volume of the solution.
- Weigh the remaining solid residue.
- Calculate the solubility in terms of grams of solute per 100 mL or 100 g of solvent.

## Spectroscopic Analysis Protocols

#### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy:

- Dissolve a small amount (5-10 mg) of **1-[2-(Trifluoromethyl)phenyl]ethanol** in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
- Place the NMR tube in the spectrometer.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to the instrument's standard operating procedures.
- Process the data (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, integration (for  $^1\text{H}$ ), and coupling patterns.

#### FT-IR Spectroscopy:

- For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

- For a liquid sample (if melted), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Place the sample in the IR spectrometer.
- Acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Analyze the positions and shapes of the absorption bands to identify functional groups.

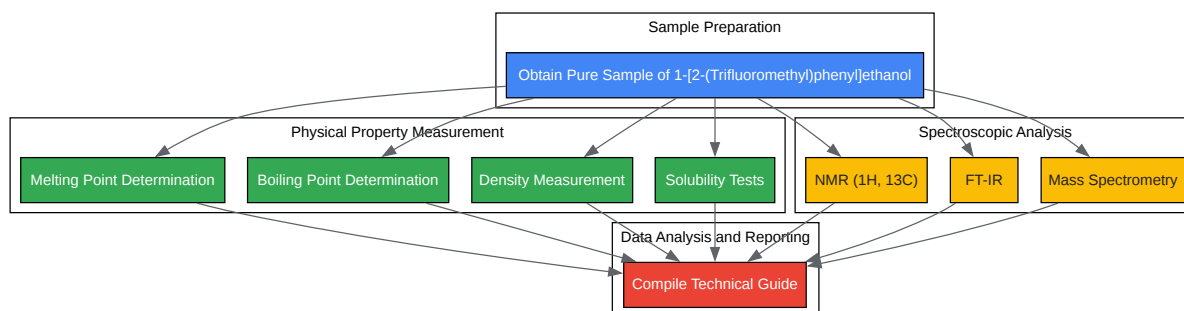
#### Mass Spectrometry:

- Dissolve a small amount of the sample in a suitable volatile solvent.
- Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electron Impact - EI, Electrospray Ionization - ESI).
- Acquire the mass spectrum.
- Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.

## Visualizations

## Logical Workflow for Physical Property Determination





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Caption: Workflow for the determination of physical properties.

## Biological Context and Signaling Pathways

Currently, there is no publicly available information linking **1-[2-(Trifluoromethyl)phenyl]ethanol** to specific biological signaling pathways or detailing its use in drug development beyond its role as a potential chiral building block in organic synthesis. The trifluoromethylphenyl moiety is present in some biologically active molecules, suggesting that this compound could be a precursor or a fragment for medicinal chemistry research. Further investigation would be required to elucidate any specific biological activity.

## Conclusion

This technical guide provides a summary of the known physical properties of **1-[2-(Trifluoromethyl)phenyl]ethanol** and detailed protocols for their experimental determination. While some physical constants are available for the (R)-enantiomer, further experimental work is needed to fully characterize its solubility profile and to obtain detailed spectral data. The methodologies outlined here provide a solid foundation for researchers to perform these

characterizations. The absence of information on its biological activity highlights an area for potential future investigation.

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## References

- 1. (R)-1-[2-(TRIFLUOROMETHYL)PHENYL]ETHANOL CAS#: 127852-29-3 [chemicalbook.com]
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